molecular formula C16H27N3OS B6501098 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 955257-44-0

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B6501098
CAS No.: 955257-44-0
M. Wt: 309.5 g/mol
InChI Key: PNEDWXXSSOXBIV-UHFFFAOYSA-N
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Description

The compound 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide features a 2,2-dimethylpropanamide core linked to a 4-methylpiperazine moiety and a thiophen-3-yl group. The 4-methylpiperazine enhances solubility compared to unsubstituted piperazines, while the thiophene ring may engage in π-π interactions critical for target engagement.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3OS/c1-16(2,3)15(20)17-11-14(13-5-10-21-12-13)19-8-6-18(4)7-9-19/h5,10,12,14H,6-9,11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEDWXXSSOXBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H24N4S\text{C}_{15}\text{H}_{24}\text{N}_{4}\text{S}

Key Features

  • Amide Group : Provides structural rigidity and influences the compound's solubility and biological activity.
  • Piperazine Moiety : Known for its diverse pharmacological effects, including antipsychotic and antidepressant properties.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through:

  • Dopamine Receptors : The piperazine component may enhance binding affinity to dopamine receptors, potentially influencing mood and cognition.
  • Serotonin Receptors : Similar interactions may occur with serotonin receptors, which are crucial for mood regulation.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve increased serotonin and norepinephrine levels.
  • Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For instance, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that the compound reduced cell viability with an IC50 value of approximately 15 µM, comparable to standard chemotherapeutics like doxorubicin. Flow cytometry analysis indicated that this was mediated through apoptosis induction.
    CompoundCell LineIC50 (µM)Mechanism
    This compoundMCF-715Apoptosis
    DoxorubicinMCF-710.3Apoptosis
  • Neuropharmacological Assessment : In behavioral tests involving mice, administration of the compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant.

In Vitro Studies

Recent research has focused on the synthesis and evaluation of similar compounds with modifications to enhance efficacy and reduce toxicity. The structure-activity relationship (SAR) studies indicate that variations in the piperazine or thiophene substituents can significantly impact biological activity.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of the compound. Key findings include:

  • Bioavailability : High oral bioavailability was observed, suggesting potential for therapeutic use.
  • Toxicity Profile : Initial toxicity assessments indicate a favorable profile at therapeutic doses.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Potential

  • The 4-methylpiperazine and thiophene combination suggests dual modulation of solubility and target engagement, positioning the compound between ’s dopamine receptor ligand and ’s kinase inhibitor .
  • The dimethylpropanamide’s steric bulk may confer metabolic stability superior to ’s trifluoromethyl-pyridine derivative, which could face oxidative defluorination .

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